6-(Trifluoromethyl)imidazo[1,2-b]pyridazine
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Overview
Description
6-(Trifluoromethyl)imidazo[1,2-b]pyridazine is a heterocyclic compound characterized by the presence of an imidazo[1,2-b]pyridazine core substituted with a trifluoromethyl group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)imidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-amino-6-bromopyridazine with a trifluoromethylating agent, followed by cyclization using a suitable catalyst . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethyl)imidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Potassium carbonate, DMF, trifluoromethylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-b]pyridazine-3-carboxylic acid, while substitution reactions can introduce various functional groups at the 6-position .
Scientific Research Applications
6-(Trifluoromethyl)imidazo[1,2-b]pyridazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the IL-17A pathway, which is involved in inflammatory responses . The compound binds to the active site of the target enzyme or receptor, thereby blocking its activity and modulating the associated biological pathway .
Comparison with Similar Compounds
- Imidazo[1,2-a]pyridines
- Imidazo[1,2-b]pyridines
- Imidazo[1,2-c]pyridines
Comparison: Compared to these similar compounds, 6-(Trifluoromethyl)imidazo[1,2-b]pyridazine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .
Properties
Molecular Formula |
C7H4F3N3 |
---|---|
Molecular Weight |
187.12 g/mol |
IUPAC Name |
6-(trifluoromethyl)imidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)5-1-2-6-11-3-4-13(6)12-5/h1-4H |
InChI Key |
SBBSBHSVTFTBAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN2N=C1C(F)(F)F |
Origin of Product |
United States |
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